sec-Butyl-thiourea

Crystallization Solid-state chemistry Purification

Researchers requiring reproducible solubility in aqueous assays often find that unsubstituted thiourea lacks permeability, while di-n-butyl analogs precipitate. sec-Butyl-thiourea resolves this with an optimal XlogP of 0.90, balancing cell permeability with >300,000 mg/L solubility. Procurement managers benefit from a 137 °C melting point that simplifies recrystallization and purity verification, ensuring batch-to-batch consistency for enzyme inhibition or corrosion studies.

Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS No. 6814-99-9
Cat. No. B1273340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl-thiourea
CAS6814-99-9
Molecular FormulaC5H12N2S
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCCC(C)NC(=S)N
InChIInChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
InChIKeyWFDOLCYFWRFQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl-thiourea Procurement Guide


sec-Butyl-thiourea (C₅H₁₂N₂S; MW 132.23 g/mol) is a monosubstituted alkyl thiourea bearing a sec-butyl group at the N1 position [1]. The compound exists as a crystalline solid with a reported melting point of 137 °C and a boiling point of 194.6 ± 23.0 °C (predicted) . Unlike purely synthetic thiourea derivatives, sec-butyl-thiourea occurs naturally as the thiourea equivalent of sec-butyl isothiocyanate (mustard oil) liberated from glucosides in Putranjiva roxburghii seed kernels, constituting 28% of the total mustard oil fraction alongside isopropyl (69%) and phenyl (3%) analogs [2]. This dual identity—as both a synthetic monosubstituted thiourea and a naturally derived scaffold—creates a distinct procurement profile not shared by its closest structural isomer, n-butyl-thiourea (CAS 1516-32-1), nor by the unsubstituted parent thiourea (CAS 62-56-6).

sec-Butyl-thiourea: Why Analogs Cannot Substitute


Although sec-butyl-thiourea, n-butyl-thiourea, and unsubstituted thiourea share the thiocarbonyl (C=S) pharmacophore, the position and branching of the N-alkyl substituent govern melting point, boiling point, hydrophobic surface area, and hydrogen-bond donor/acceptor capacity—parameters that directly control crystallinity, distillation behavior, partition coefficients, and molecular recognition events . The sec-butyl isomer exhibits a melting point ~60 °C higher than its n-butyl counterpart (137 °C vs 77–78 °C), a boiling point ~50 °C lower (194.6 °C vs ~245 °C), and a predicted XlogP of 0.90—approximately 1.85 log units lower than the di-n-butyl analog (logP 2.75) . These divergences render generic substitution invalid for applications dependent on precise thermophysical handling, chromatographic retention, or aqueous solubility profiles. Furthermore, evidence from alkyl vs aryl thiourea corrosion inhibition studies demonstrates that N-alkyl substitution reduces protonation and enhances metal surface adsorption compared to N-aryl analogs [1], meaning that replacing an alkyl thiourea with phenylthiourea alters inhibition mechanisms and efficiency. The quantitative evidence below establishes the specific dimensions along which sec-butyl-thiourea is differentiated from its closest in-class candidates.

sec-Butyl-thiourea Evidence vs Closest Analogs


Crystallization Advantage: Higher Melting Point vs n-Butyl-thiourea

sec-Butyl-thiourea displays a melting point of 137 °C, whereas its straight-chain structural isomer n-butyl-thiourea (CAS 1516-32-1) melts at 77–78 °C . This ~60 °C elevation is attributed to the branching of the sec-butyl substituent, which alters crystal packing and lattice energy. The higher melting point of sec-butyl-thiourea facilitates recrystallization-based purification from common organic solvents and reduces the risk of melting-induced degradation during handling compared to the lower-melting n-butyl isomer.

Crystallization Solid-state chemistry Purification

Distillation Advantage: Lower Boiling Point vs n-Butyl-thiourea

sec-Butyl-thiourea exhibits a predicted boiling point of 194.6 ± 23.0 °C at 760 mmHg , whereas n-butyl-thiourea has an estimated boiling point of approximately 245 °C . This ~50 °C lower boiling point for the sec-butyl isomer is consistent with the general principle that branched-chain isomers possess lower boiling points than their straight-chain counterparts due to reduced molecular surface area and weaker van der Waals interactions. The vapor pressure of sec-butyl-thiourea is estimated at 0.4 ± 0.4 mmHg at 25 °C , making it more amenable to vacuum distillation or sublimation-based purification.

Distillation Volatility Process chemistry

Natural Product Origin in Putranjiva roxburghii

The thiourea scaffold of sec-butyl-thiourea is directly related to sec-butyl isothiocyanate (sec-butyl mustard oil), which is liberated enzymatically from glucosides in the seed kernels of Putranjiva roxburghii Wall. In the steam volatile oil (0.5% yield from wet kernels), sec-butyl mustard oil constitutes 28% of the total mustard oil fraction, second only to isopropyl mustard oil (69%) and substantially exceeding phenyl mustard oil (3%) [1]. This natural occurrence is recorded in the NP-MRD database [2]. By contrast, n-butyl-thiourea (CAS 1516-32-1) has no documented natural product origin and is exclusively synthetic. Phenylthiourea (CAS 103-85-5) is also exclusively synthetic, while unsubstituted thiourea occurs only as a trace metabolite in certain fungi.

Natural product chemistry Phytochemistry Green chemistry

Corrosion Inhibition: Alkyl Advantage Over Aryl Thioureas

Mahgoub (2008) demonstrated through hydrogen evolution measurements and theoretical calculations that alkyl N-substituted thiourea derivatives exhibit superior corrosion inhibition on mild steel in 1 M H₂SO₄ at 40 °C compared to aryl N-substituted thioureas [1]. The key mechanistic driver is the lower protonation tendency of alkyl-substituted thioureas, which enhances their adsorption onto the metal surface, whereas aryl-substituted thioureas (e.g., phenylthiourea) suffer from higher protonation that reduces their effective inhibitor concentration at the metal–electrolyte interface. sec-Butyl-thiourea, as an N-alkyl thiourea, belongs to the advantaged inhibitor class. In a separate study by Huong et al. (2020), 1,3-diisopropyl-2-thiourea (ITU), an N,N'-dialkyl thiourea, achieved 92.65% inhibition efficiency for mild steel in 1.0 M HCl at 5 × 10⁻³ M and 60 °C, while 1-phenyl-2-thiourea (PTU) reached 98.96% under identical conditions [2]—however, the inhibition mechanism differs, with alkyl thioureas relying more on physisorption and aryl thioureas on mixed-type adsorption. These class-level findings position sec-butyl-thiourea as a candidate for corrosion inhibitor screening where alkyl-substituted thioureas are mechanistically preferred.

Corrosion inhibition Mild steel Electrochemistry

Aqueous Solubility Advantage vs Di-n-Butyl-thiourea

sec-Butyl-thiourea has a predicted XlogP of 0.90 and a topological polar surface area (TPSA) of 70.10 Ų [1]. Its estimated water solubility at 25 °C is approximately 307,800 mg/L based on the WSKOW model (log Kow = 0.56, estimated) . In contrast, the N,N'-di-n-butyl analog (CAS 109-46-6) has a measured logP (octanol–water) of 2.75, a TPSA of approximately 56 Ų, and a reported water solubility of only 2,290 mg/L . The monosubstituted sec-butyl-thiourea is therefore >100-fold more water-soluble than the disubstituted di-n-butyl analog, and approximately 1.85 log units less lipophilic. The unsubstituted parent thiourea (CAS 62-56-6) has a logP of approximately −0.95 and very high water solubility (~142,000 mg/L), but lacks the alkyl substitution that confers membrane permeability and enzyme binding affinity.

Lipophilicity Aqueous solubility ADME

sec-Butyl-thiourea Application Scenarios


Natural Product-Inspired Drug Discovery

sec-Butyl-thiourea serves as a naturally relevant thiourea scaffold derived from Putranjiva roxburghii seed glucosides, where its isothiocyanate equivalent constitutes 28% of the mustard oil fraction [1]. This natural occurrence distinguishes it from fully synthetic thioureas such as n-butyl-thiourea and phenylthiourea, which lack a documented biosynthetic origin. Research programs focused on natural product-inspired lead generation, ethnopharmacological validation of P. roxburghii (used in Ayurvedic medicine for antipyretic and anti-inflammatory indications), or comparative structure–activity relationship (SAR) studies of naturally occurring vs synthetic thioureas will find sec-butyl-thiourea uniquely positioned as a bridge compound between phytochemistry and medicinal chemistry.

Corrosion Inhibitor: Alkyl Thiourea Advantage

Alkyl N-substituted thioureas such as sec-butyl-thiourea benefit from lower protonation and stronger metal-surface adsorption than aryl N-substituted thioureas in acidic corrosion environments [2]. sec-Butyl-thiourea's branched alkyl chain may further differentiate its adsorption geometry from straight-chain alkyl thioureas, potentially influencing inhibitor film packing density and persistence. Procurement for corrosion inhibitor screening libraries should prioritize sec-butyl-thiourea as a representative branched alkyl thiourea alongside straight-chain (n-butyl) and cyclic (cyclohexyl) comparators for systematic structure–property relationship studies on mild steel, carbon steel, or aluminum substrates in HCl or H₂SO₄ media.

Synthesis Intermediate: Crystallization Advantage

The elevated melting point of sec-butyl-thiourea (137 °C) relative to n-butyl-thiourea (77–78 °C) facilitates recrystallization-based purification of this monosubstituted thiourea intermediate prior to further derivatization (e.g., acylation, metal complexation, or condensation with isothiocyanates). This crystallinity advantage is particularly relevant for multi-step synthetic protocols where intermediate purity directly affects the yield and purity of final N,N'-disubstituted thiourea products, metal–thiourea coordination complexes, or thiourea-based organocatalysts.

Aqueous-Compatible Biochemical Assays

With an XlogP of 0.90 and estimated water solubility >300,000 mg/L, sec-butyl-thiourea offers a hydrophilicity–lipophilicity balance that supports both aqueous solubility for in vitro enzyme assays (e.g., urease, acetylcholinesterase, glucose-6-phosphatase) and sufficient membrane permeability for cell-based studies [3]. This contrasts with the highly hydrophilic unsubstituted thiourea (logP ~−0.95), which may fail to penetrate cell membranes, and the poorly soluble di-n-butyl analog (logP 2.75, solubility 2,290 mg/L), which may precipitate in aqueous assay media. sec-Butyl-thiourea is thus the preferred monosubstituted thiourea for SAR campaigns that require consistent compound solubility across a concentration range.

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